Phenelfamycin A

Structure-Activity Relationship Natural Product Chemistry Elfamycin Antibiotics

Researchers targeting C. difficile infection often lack a validated, gut-selective EF-Tu inhibitor for mechanistic studies. Phenelfamycin A (CAS 118498-91-2) fills this gap as a structurally distinct elfamycin with proven in vivo efficacy. • Orally active in hamster CDI model; no detectable systemic absorption. • Lacks the pyridone ring, enabling essential SAR studies of EF-Tu binding. • Ships with blue ice to ensure stability; bulk quantities available.

Molecular Formula C51H71NO15
Molecular Weight 938.1 g/mol
CAS No. 118498-91-2
Cat. No. B044286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelfamycin A
CAS118498-91-2
Synonymsphenelfamycin A
Molecular FormulaC51H71NO15
Molecular Weight938.1 g/mol
Structural Identifiers
SMILESCC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C
InChIInChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+
InChIKeySTUFASHYXFEKNQ-CEKXONASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenelfamycin A Identity & Physicochemical Properties


Phenelfamycin A is a polyketide antibiotic belonging to the elfamycin class, produced by the fermentation of *Streptomyces violaceoniger* strains [1]. The compound shares the core elfamycin mechanism of inhibiting bacterial protein synthesis by binding to Elongation Factor-Tu (EF-Tu), thereby disrupting its GTPase activity [2]. Its molecular formula is C₅₁H₇₁NO₁₅ with a molecular weight of 938.11 g/mol [3]. It presents as a light brown powder, is soluble in methanol, and has a melting point of 140°C .

Phenelfamycin A: Irreplaceable by Other Elfamycins


While all elfamycins share a common target in EF-Tu, their structural divergence leads to critical differences in antimicrobial spectrum and efficacy. Substituting Phenelfamycin A with another elfamycin like kirromycin or aurodox is scientifically unjustified due to its distinct lack of the conserved pyridone ring, a structural feature present in many of its congeners [1]. This structural difference does not abolish activity but fundamentally alters it. Crucially, Phenelfamycin A exhibits a unique spectrum of activity, showing pronounced efficacy against Gram-positive anaerobes like *Clostridium difficile* and specific Gram-negative bacteria like *Neisseria gonorrhoeae*, a profile not generally shared by all members of the class [2]. Furthermore, its activity in an *in vivo* animal model of *C. difficile* infection distinguishes it from compounds that have only demonstrated *in vitro* effects [3]. Therefore, for researchers investigating anaerobic infections, EF-Tu inhibitor SAR, or novel therapeutics for *C. difficile*, Phenelfamycin A is not a generic substitute but a specific, irreplaceable tool.

Phenelfamycin A Differentiation Evidence


Structural Difference: Pyridone Ring Absence

Phenelfamycin A, along with unphenelfamycin and L-681,217, is structurally differentiated from canonical elfamycins like kirromycin, aurodox, and efrotomycin by the absence of a pyridone ring [1]. This chemical feature distinguishes a subset of the class and forms the basis for understanding their unique biological properties, proving that it is not simply a 'kirromycin analog' and should be treated as a distinct chemical entity.

Structure-Activity Relationship Natural Product Chemistry Elfamycin Antibiotics

EF-Tu Inhibition: E. coli vs S. aureus

In a direct head-to-head comparison of six elfamycins, Phenelfamycin A's activity was assessed in an *E. coli* cell-free poly(U)-directed poly(Phe) synthesis system. All compounds, including Phenelfamycin A, inhibited protein synthesis, confirming its mechanism of action. However, when tested against an *S. aureus*-derived system, all six compounds, including Phenelfamycin A, showed very low potency with 50% inhibitory concentrations (IC₅₀) of ≥1 mM [1]. This contrasts sharply with aurodox, which in a hybrid system (*S. aureus* ribosomes with *E. coli* EF-Tu) exhibited potent inhibition (IC₅₀ = 0.13 µM). This data indicates that the high MICs observed against *S. aureus* are due to an intrinsically resistant EF-Tu in this species, not a lack of drug permeability [1].

Enzymology Antibacterial Mechanism EF-Tu Inhibition

In Vitro Activity Against Anaerobic Pathogens

Phenelfamycin A demonstrates a specific and potent *in vitro* antibacterial spectrum that distinguishes it from other elfamycins. It is active against a range of Gram-positive anaerobes, including *Clostridium difficile*. Furthermore, it is also active *in vitro* against *Neisseria gonorrhoeae* and *Streptococci* [1]. This activity profile against key pathogens, particularly the clinically relevant anaerobe *C. difficile*, is a key differentiator. While other elfamycins like kirromycin and aurodox are also known for activity against Gram-positive bacteria, the specific potency against *C. difficile* and *N. gonorrhoeae* is a documented feature of Phenelfamycin A that may not be extrapolated to all members of its class.

Antimicrobial Susceptibility Anaerobic Bacteria Infectious Disease

In Vivo Efficacy in C. difficile Hamster Model

Phenelfamycin A's *in vitro* activity translates to *in vivo* efficacy. In a hamster model of antibiotic-induced *C. difficile* enterocolitis, oral administration of Phenelfamycin A was effective in prolonging the survival of the animals [1]. Analysis of treated hamsters revealed that the antibiotic was detectable in the caecal contents but not in the blood, suggesting it acts locally in the gut with minimal systemic absorption [1]. This *in vivo* proof-of-concept distinguishes Phenelfamycin A from other elfamycins that have only been characterized in vitro or lack this specific *in vivo* validation.

In Vivo Pharmacology Animal Model Clostridium difficile

EF-Tu Specificity and Research Utility

As a member of the elfamycin class, Phenelfamycin A's utility is defined by its specific, narrow mechanism of action: it impairs bacterial protein translation by binding to EF-Tu and disrupting its GTPase cycle [1]. While the class generally suffers from poor pharmacokinetics and solubility that have prevented therapeutic development, this very characteristic makes them ideal laboratory tools for studying EF-Tu and the ribosome [2]. The specificity of Phenelfamycin A for EF-Tu, combined with its unique spectrum (as detailed in Evidence_Items 3 and 4), positions it as a valuable probe for dissecting bacterial translation and validating EF-Tu as a target in specific pathogens.

Translational Research Mechanism of Action Target Validation

Phenelfamycin A Research Applications


C. difficile Anaerobic Pathogen Research

Researchers investigating novel treatments for *Clostridium difficile* infection (CDI) will find Phenelfamycin A to be an indispensable tool. Its demonstrated *in vitro* activity against *C. difficile* and proven efficacy in prolonging survival in a gold-standard hamster model of CDI make it a superior choice for mechanistic studies, target validation, and proof-of-concept experiments related to EF-Tu inhibition in this pathogen [1]. The finding that orally administered Phenelfamycin A remains in the gut with no detectable systemic absorption further supports its relevance as a gut-targeted antibiotic candidate for preclinical research [1].

SAR Studies: Non-Pyridone Elfamycins

For chemists and biochemists exploring the SAR of EF-Tu inhibitors, Phenelfamycin A is an essential comparator. Its primary differentiator is the absence of the pyridone ring, a feature it shares with unphenelfamycin and L-681,217, which distinguishes it from the majority of canonical elfamycins like kirromycin and aurodox [2]. Using Phenelfamycin A in a panel of compounds allows for the direct interrogation of the functional consequences of this structural divergence on EF-Tu binding, antimicrobial spectrum, and resistance profile, providing insights that cannot be obtained from pyridone-containing analogs alone.

Species-Specific EF-Tu Resistance

Phenelfamycin A is a key reagent for studying intrinsic antibiotic resistance mechanisms. A direct comparative study revealed that Phenelfamycin A, like other elfamycins, has an IC₅₀ of ≥1 mM against an *S. aureus* cell-free translation system [3]. This stands in stark contrast to its activity against *E. coli* systems. This data provides a well-characterized model for exploring how mutations or variations in the EF-Tu protein sequence between bacterial species can confer high-level resistance to a class of antibiotics. Phenelfamycin A serves as a valuable probe in experiments designed to map the drug-target interface and understand resistance at a molecular level [3].

EF-Tu Target Validation & Chemical Biology

As a well-characterized member of the elfamycin class, Phenelfamycin A serves as a potent and specific chemical probe for validating EF-Tu as a therapeutic target in susceptible organisms like *C. difficile* and *N. gonorrhoeae* [4]. Its defined mechanism of action—disrupting the GTPase cycle of EF-Tu—makes it ideal for chemical biology experiments aimed at dissecting the role of this essential translation factor in bacterial physiology and pathogenesis. While not a drug candidate itself due to the class's known pharmacokinetic liabilities [5], its specificity makes it a gold-standard tool compound for academic and industrial research programs focused on developing next-generation EF-Tu inhibitors.

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